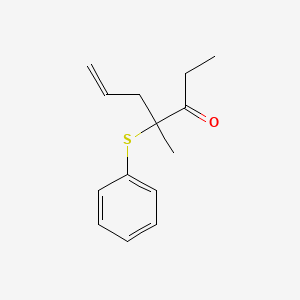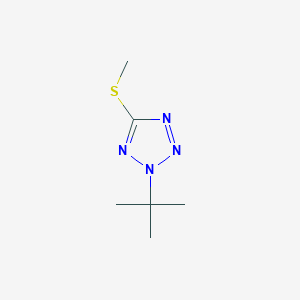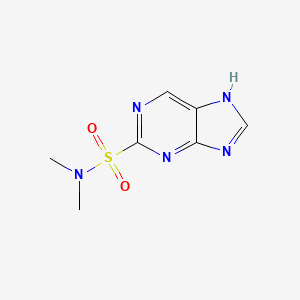
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a carboxylic acid group in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Fluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through or other ring-closing methods.
Fluoromethyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which trans-2-(Fluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
trans-2-(Fluoromethyl)cyclobutanecarboxylic acid: can be compared with other similar compounds such as:
- trans-2-(Chloromethyl)cyclobutanecarboxylic acid
- trans-2-(Bromomethyl)cyclobutanecarboxylic acid
- trans-2-(Hydroxymethyl)cyclobutanecarboxylic acid
Uniqueness
The presence of the fluoromethyl group in This compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from its analogs with different substituents.
Conclusion
This compound: is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential for various applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H9FO2 |
|---|---|
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
(1S,2S)-2-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
JSBNCJNDZUIZTP-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]1CF)C(=O)O |
Kanonische SMILES |
C1CC(C1CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)






![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)


